3-Amino-L-tyrosine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

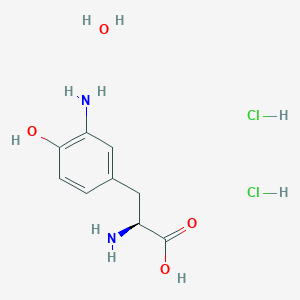

3-Amino-L-tyrosine dihydrochloride is a chemical compound with the molecular formula H2NC6H3-4-(OH)CH2CH(NH2)CO2H · 2HCl · H2O. It is commonly used in solution-phase peptide synthesis due to its unique properties. This compound is a derivative of L-tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-L-tyrosine dihydrochloride typically involves the following steps:

Starting Material: The synthesis begins with L-tyrosine.

Amination: The hydroxyl group on the benzene ring of L-tyrosine is replaced with an amino group through a series of reactions involving nitration, reduction, and diazotization.

Purification: The resulting 3-Amino-L-tyrosine is then purified and converted to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of L-tyrosine are subjected to the amination process.

Crystallization: The product is crystallized to ensure high purity.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-L-tyrosine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and sulfonyl chlorides are employed for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of 3-Amino-L-tyrosine.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Biochemical Research

3-Amino-L-tyrosine dihydrochloride is primarily utilized in biochemical research due to its role as a substrate and intermediate in the synthesis of various bioactive compounds. It can influence neurotransmitter metabolism and has been studied for its effects on catecholamine synthesis.

Case Study: Neurotransmitter Synthesis

Research has shown that L-tyrosine availability affects catecholamine metabolism in the brain. A study demonstrated that increasing concentrations of L-tyrosine resulted in elevated levels of dopamine and its metabolites in specific brain regions, indicating that derivatives like 3-Amino-L-tyrosine could similarly impact neurotransmitter dynamics .

| Parameter | Effect of L-Tyrosine |

|---|---|

| DOPAC Levels | Increased with higher concentrations |

| HVA Levels | Elevated at 1000 μM concentration |

| NE Levels | Not quantified in all studies |

Drug Development

The compound has potential applications in drug formulation, particularly in the development of therapeutic agents targeting neurological disorders. Its structural similarity to other amino acids allows it to participate in various biochemical pathways, making it a candidate for drug design.

Case Study: Drug Delivery Systems

Recent advancements in nanotechnology have incorporated 3-Amino-L-tyrosine into drug delivery systems. For instance, nanoparticles designed for targeted therapy have utilized this compound to enhance the delivery of anticancer drugs, improving therapeutic efficacy while minimizing side effects .

| Application | Description |

|---|---|

| Nanoparticle Formulation | Enhances drug delivery efficiency |

| Theranostic Applications | Combines diagnostic and therapeutic functions |

Material Science

In material science, this compound serves as a monomer for synthesizing polymeric materials with specific properties. Its ability to form thin films has been investigated for applications in sensors and coatings.

Case Study: Polymeric Films

A study explored the use of 3-Amino-L-tyrosine as a monomer for creating ultrathin and degradable polymeric films. These films exhibited desirable mechanical properties and biodegradability, making them suitable for biomedical applications such as drug release systems .

| Property | Value |

|---|---|

| Film Thickness | Ultrathin (nanometer scale) |

| Degradability | Yes, under physiological conditions |

Analytical Chemistry

The compound is also employed in analytical chemistry as a standard or reagent in various assays. Its unique electrochemical properties facilitate the detection of other compounds, particularly in biosensing applications.

Case Study: Electrochemical Detection

Research has demonstrated that 3-Amino-L-tyrosine can be utilized in electrochemical sensors for detecting L-tyrosine levels. The electrocatalytic oxidation process shows promise for developing sensitive detection methods for neurotransmitters and related metabolites .

| Detection Method | Sensitivity |

|---|---|

| Electrochemical Sensor | High sensitivity for L-Tyrosine |

Wirkmechanismus

The mechanism of action of 3-Amino-L-tyrosine dihydrochloride involves its interaction with enzymes and receptors in biological systems. It acts as a substrate for enzymes involved in amino acid metabolism and can influence the synthesis of neurotransmitters such as dopamine and norepinephrine. The compound’s effects are mediated through its interaction with specific molecular targets and pathways, including the tyrosine hydroxylase pathway .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Nitro-L-phenylalanine monohydrate

- 3-Chloro-L-tyrosine

- 4-Amino-L-phenylalanine hydrochloride

- 3-Nitro-L-tyrosine

- 3,4-Dihydroxy-L-phenylalanine

- L-Tyrosine

- 3-Iodo-L-tyrosine

Uniqueness

3-Amino-L-tyrosine dihydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Unlike its analogs, it is particularly useful in peptide synthesis and has specific applications in neurotransmitter synthesis .

Biologische Aktivität

3-Amino-L-tyrosine dihydrochloride (3-AT) is a derivative of the amino acid tyrosine, notable for its diverse biological activities. This compound has garnered attention in various fields, including pharmacology and biochemistry, due to its potential therapeutic applications and mechanisms of action.

- Chemical Formula : C₉H₁₄Cl₂N₂O₃

- Molecular Weight : 239.13 g/mol

- CAS Number : 23279-22-3

3-Amino-L-tyrosine functions primarily as an inhibitor of the enzyme myeloperoxidase (MPO), which is involved in the production of reactive oxygen species (ROS). The inhibition of MPO can lead to reduced oxidative stress and has implications for various diseases characterized by inflammation and oxidative damage .

Antioxidant Properties

The phenolic structure of 3-AT contributes to its antioxidant capabilities. Research indicates that compounds with similar structures exhibit strong radical scavenging activities, which protect cells from oxidative damage. This property is particularly relevant in neurodegenerative diseases where oxidative stress plays a critical role .

Antiproliferative Effects

Studies have demonstrated that 3-AT exhibits selective cytotoxicity towards certain cancer cell lines, particularly HL-60 cells. In vitro experiments showed that treatment with 100 µg/mL of 3-AT resulted in nearly 60% inhibition of proliferation and over 70% reduction in cell viability after four days. Higher concentrations (up to 400 µg/mL) further decreased cell viability to as low as 1-3% .

| Concentration (µg/mL) | HL-60 Viability (%) | K562 Viability (%) | RAW 264.7 Viability (%) |

|---|---|---|---|

| 100 | ~30 | Not significantly affected | Not significantly affected |

| 200 | ~20 | ~60 | Not significantly affected |

| 400 | ~1-3 | ~40 | Not significantly affected |

Case Studies and Clinical Research

A notable case study explored the pharmacological response of adolescents with anorexia nervosa to oral administration of L-tyrosine, which is structurally related to 3-AT. Participants showed variations in blood tyrosine levels post-supplementation, indicating potential neurochemical benefits from tyrosine derivatives . Although not directly involving 3-AT, this study underscores the relevance of tyrosine derivatives in clinical settings.

Safety and Side Effects

In studies involving high doses of 3-AT, no significant side effects were reported, suggesting a favorable safety profile when used under controlled conditions. However, the long-term effects and safety in human subjects require further investigation.

Eigenschaften

CAS-Nummer |

23279-22-3 |

|---|---|

Molekularformel |

C9H13ClN2O3 |

Molekulargewicht |

232.66 g/mol |

IUPAC-Name |

(2S)-2-amino-3-(3-amino-4-hydroxyphenyl)propanoic acid;hydrochloride |

InChI |

InChI=1S/C9H12N2O3.ClH/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14;/h1-3,7,12H,4,10-11H2,(H,13,14);1H/t7-;/m0./s1 |

InChI-Schlüssel |

LCUTUZRATMOQPT-FJXQXJEOSA-N |

SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)N)O.Cl.Cl |

Isomerische SMILES |

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)N)O.Cl |

Kanonische SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)N)O.Cl |

Synonyme |

23279-22-3; 3-Amino-L-tyrosinedihydrochloride; (S)-2-Amino-3-(3-amino-4-hydroxyphenyl)propanoicaciddihydrochloride; SCHEMBL304140; CTK7I3490; MolPort-006-701-261; SBB063957; AKOS015889893; RTR-010849; AK117404; DB-046118; TR-010849; ST24035960 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.